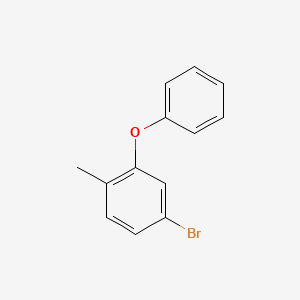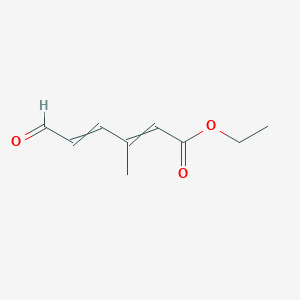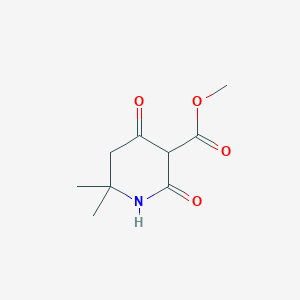
Tert-butyl 4-(2-chloroquinazolin-4-yl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(2-chloroquinazolin-4-yl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a quinazoline ring substituted with a chlorine atom at the 2-position and a tert-butyl ester group at the piperazine nitrogen. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules due to its structural versatility and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-chloroquinazolin-4-yl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents.
Chlorination: The quinazoline core is then chlorinated at the 2-position using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Piperazine Coupling: The chlorinated quinazoline is coupled with tert-butyl piperazine-1-carboxylate under basic conditions, often using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-(2-chloroquinazolin-4-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position of the quinazoline ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reductive Amination: The piperazine ring can participate in reductive amination reactions with aldehydes or ketones to form secondary or tertiary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or primary amines in solvents such as ethanol or acetonitrile.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Reductive Amination: Reducing agents like sodium cyanoborohydride (NaBH3CN) in the presence of an aldehyde or ketone.
Major Products Formed
Nucleophilic Substitution: Substituted quinazoline derivatives.
Hydrolysis: Quinazoline carboxylic acid derivatives.
Reductive Amination: Piperazine derivatives with various substituents.
Aplicaciones Científicas De Investigación
Tert-butyl 4-(2-chloroquinazolin-4-yl)piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the development of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anticancer and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(2-chloroquinazolin-4-yl)piperazine-1-carboxylate is primarily based on its ability to interact with biological targets such as enzymes and receptors. The quinazoline core can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The piperazine ring enhances the compound’s solubility and bioavailability, facilitating its interaction with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-chloroquinazolin-4-yl)piperazine-1-carboxylate is unique due to the presence of the quinazoline ring with a chlorine substituent, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets, making it a valuable scaffold in drug discovery and development.
Propiedades
Fórmula molecular |
C17H21ClN4O2 |
|---|---|
Peso molecular |
348.8 g/mol |
Nombre IUPAC |
tert-butyl 4-(2-chloroquinazolin-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H21ClN4O2/c1-17(2,3)24-16(23)22-10-8-21(9-11-22)14-12-6-4-5-7-13(12)19-15(18)20-14/h4-7H,8-11H2,1-3H3 |
Clave InChI |
ZBSOMMYUMAVBCI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC3=CC=CC=C32)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-((1H-Benzo[d]imidazol-5-yl)methyl)benzenamine](/img/structure/B8401293.png)




